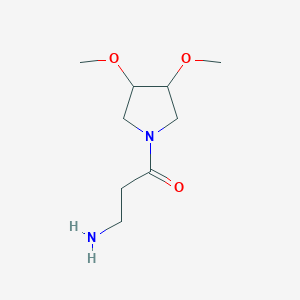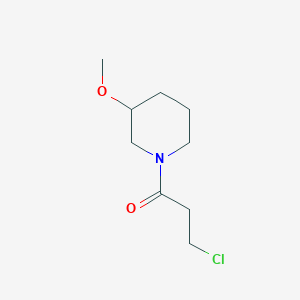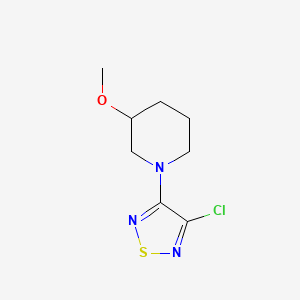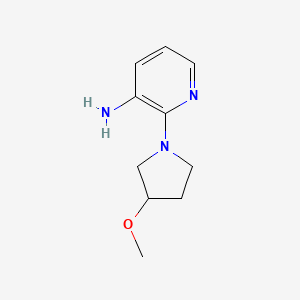
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine
Vue d'ensemble
Description
2-Chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine (2CNE) is a synthetic compound of the pyrimidine family, first synthesized in 1988 by a team of researchers at the University of Tokyo. It is a colorless crystalline solid with a molecular weight of 217.7 g/mol and a melting point of 214-216°C. 2CNE is a promising compound for laboratory research, due to its high selectivity and reactivity.
Mécanisme D'action
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine is an electron-deficient compound, meaning that it is capable of forming strong bonds with other molecules. This makes it useful for the synthesis of novel compounds with potential therapeutic applications. It has also been found to have a strong affinity for metals, making it useful for the synthesis of novel materials with potential applications in energy storage, electronics, and aerospace.
Biochemical and Physiological Effects
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been found to be non-toxic in laboratory tests, and has not been found to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has several advantages for laboratory experiments. It is highly reactive, meaning that it can be used to synthesize a wide variety of compounds. It is also highly selective, meaning that it can be used to synthesize compounds with specific properties. Furthermore, it is non-toxic, making it safe to use in laboratory experiments.
However, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine does have some limitations for laboratory experiments. It is not very soluble in water, meaning that it cannot be used in aqueous solutions. Furthermore, it is not very stable, meaning that it must be stored in an inert atmosphere.
Orientations Futures
The potential applications of 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine in laboratory research are vast. It could be used to synthesize novel compounds for the treatment of various diseases, as well as novel materials with potential applications in energy storage, electronics, and aerospace. Additionally, it could be used to develop new methods for synthesizing compounds with specific properties. Finally, it could be used to develop new techniques for synthesizing compounds in an efficient and cost-effective manner.
Applications De Recherche Scientifique
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used in a variety of laboratory research applications, including medicinal chemistry, drug discovery, and materials science. In the field of medicinal chemistry, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications. In the field of drug discovery, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a scaffold for the synthesis of novel compounds for the treatment of various diseases. In materials science, 2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine has been used as a building block for the synthesis of novel materials with potential applications in energy storage, electronics, and aerospace.
Propriétés
IUPAC Name |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c13-12-15-9-7-11(16-12)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXRBXOBUOGPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





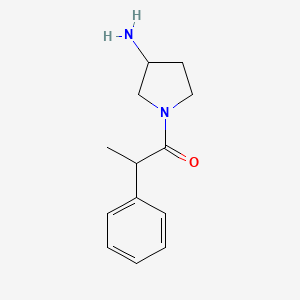
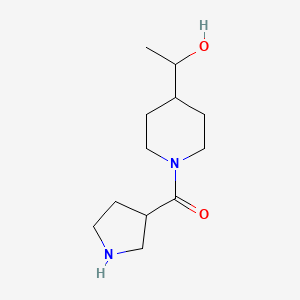
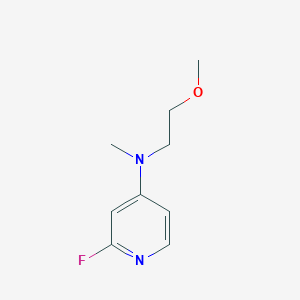
![1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474477.png)

